molecular formula C11H11FN2O B8121980 2-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one

2-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B8121980
M. Wt: 206.22 g/mol
InChI Key: YSQNEYOTYSCTEV-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl bromide and 5-methyl-1H-pyrazol-3(2H)-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-fluorobenzyl bromide is added to a solution of 5-methyl-1H-pyrazol-3(2H)-one in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which can reduce the pyrazole ring or the fluorobenzyl group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring or the benzyl group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one depends on its interaction with biological targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one
  • 2-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3(2H)-one
  • 2-(2-Methylbenzyl)-5-methyl-1H-pyrazol-3(2H)-one

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3(2H)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in different biological activities and pharmacokinetic profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8-6-11(15)14(13-8)7-9-4-2-3-5-10(9)12/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNEYOTYSCTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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